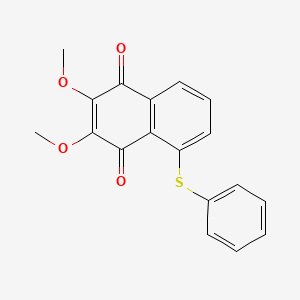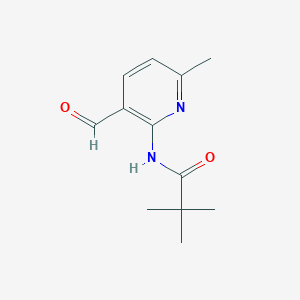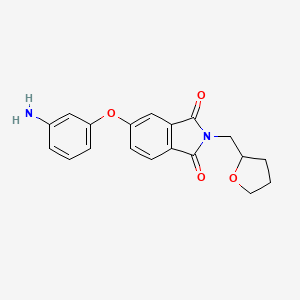
5-(3-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an aminophenoxy group, a tetrahydrofuran-2-ylmethyl group, and an isoindole-1,3(2H)-dione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, including the formation of the isoindole core, the introduction of the aminophenoxy group, and the attachment of the tetrahydrofuran-2-ylmethyl group. Common synthetic routes may involve:
Formation of Isoindole Core: This can be achieved through cyclization reactions involving phthalic anhydride and primary amines.
Introduction of Aminophenoxy Group: This step often involves nucleophilic substitution reactions where an aminophenol reacts with a suitable leaving group on the isoindole core.
Attachment of Tetrahydrofuran-2-ylmethyl Group: This can be done through alkylation reactions using tetrahydrofuran derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the isoindole core, potentially converting it to a more saturated form.
Substitution: The aminophenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated isoindole derivatives.
Substitution: Halogenated or nitrated derivatives of the aminophenoxy group.
科学的研究の応用
5-(3-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(3-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The aminophenoxy group can interact with enzymes and proteins, potentially inhibiting their activity. The isoindole core may also play a role in binding to DNA or other biomolecules, affecting cellular processes.
類似化合物との比較
Similar Compounds
5-(3-aminophenoxy)-2-methyl-1H-isoindole-1,3(2H)-dione: Lacks the tetrahydrofuran-2-ylmethyl group.
5-(3-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-pyrrole-1,3(2H)-dione: Contains a pyrrole core instead of an isoindole core.
Uniqueness
The presence of both the aminophenoxy group and the tetrahydrofuran-2-ylmethyl group in 5-(3-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione makes it unique compared to similar compounds. This combination of functional groups provides distinct chemical properties and potential biological activities.
特性
CAS番号 |
654634-48-7 |
|---|---|
分子式 |
C19H18N2O4 |
分子量 |
338.4 g/mol |
IUPAC名 |
5-(3-aminophenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H18N2O4/c20-12-3-1-4-13(9-12)25-14-6-7-16-17(10-14)19(23)21(18(16)22)11-15-5-2-8-24-15/h1,3-4,6-7,9-10,15H,2,5,8,11,20H2 |
InChIキー |
NWXADOSEPZMACW-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)N |
溶解性 |
41.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


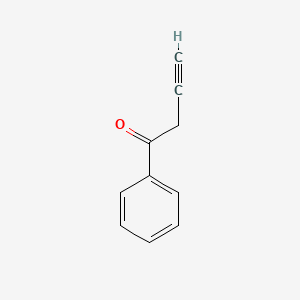
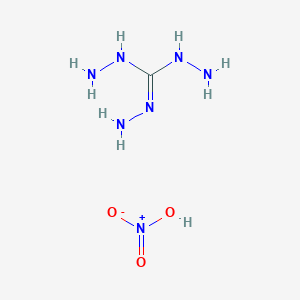
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)
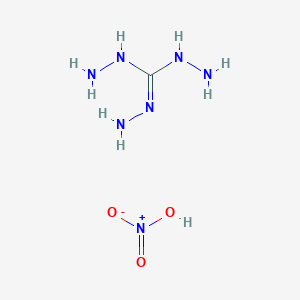
![1-(2-Bromoethyl)spiro[2.2]pentane](/img/structure/B14144086.png)

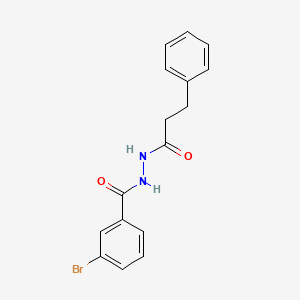
![3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol](/img/structure/B14144111.png)
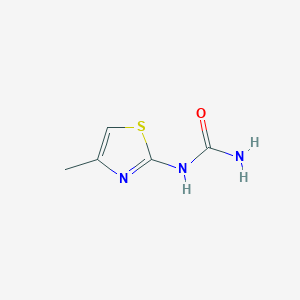
![1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea](/img/structure/B14144127.png)
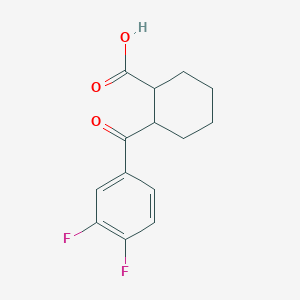
![6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B14144138.png)
